N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide

Description

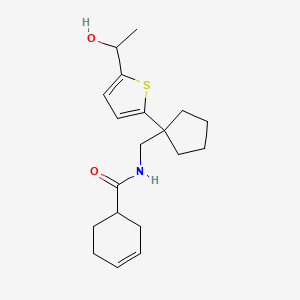

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide is a structurally complex molecule featuring a cyclohex-3-enecarboxamide core linked to a cyclopentylmethyl group substituted with a thiophene ring. The thiophene moiety is further functionalized with a 1-hydroxyethyl group, introducing both hydrophilic and electronic modulation. The cyclohexene ring may confer conformational rigidity, while the thiophene and hydroxyethyl groups could enhance solubility and bioactivity.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-3,9-10,14-15,21H,4-8,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWQXJOTPKTTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CCC=CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring and cyclopentyl group, suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 341.43 g/mol. The structural formula highlights the presence of functional groups that may interact with biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₂O₃S |

| Molecular Weight | 341.43 g/mol |

| CAS Number | 2034599-24-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting various biochemical pathways involved in disease processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to altered metabolic pathways.

- Receptor Binding : It may bind to certain receptors, influencing cellular responses and signal transduction mechanisms.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with thiophene structures often exhibit antimicrobial properties, suggesting this compound may also possess similar effects.

- Anti-inflammatory Effects : The presence of the cyclopentyl group may enhance anti-inflammatory activity, making it a candidate for further research in inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of thiophene compounds were tested against various bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency. The specific derivative containing the cyclopentyl group exhibited notable activity against Gram-positive bacteria, suggesting a synergistic effect due to structural complexity.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways, indicating potential therapeutic applications for inflammatory conditions.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Notable Activities | Structural Features |

|---|---|---|

| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide | Antimicrobial, Anti-inflammatory | Thiophene ring, Cinnamamide moiety |

| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-trifluoromethylnicotinamide | Potential anticancer | Thiophene ring, Nicotinamide structure |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several carboxamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison

- Thiophene vs. Aryl Halides : The target’s thiophene ring differs from halophenyl groups in compounds, which may reduce electrophilicity but enhance π-π stacking interactions. The hydroxyethyl group introduces hydrogen-bonding capability absent in halogenated analogs.

- Cyclohexene vs. Cyclopentene : The cyclohexene core in the target compound likely adopts a different conformation compared to the cyclopentene in , affecting ring strain and molecular packing.

- Silicon vs. Carbon Substituents : The phenyl-silolan group in ’s compound introduces silicon, which may alter electronic properties and stability compared to the target’s all-carbon framework .

Physicochemical and Crystallographic Properties

- Compound: The crystal structure of 2-dichloromethyl-N-ethyl-5-(1-phenyl-silolan-1-yl)cyclopent-3-enecarboxamide reveals non-planar cyclopentene rings and silolan-induced steric effects. The dichloromethyl group increases lipophilicity, contrasting with the target’s hydroxyethyl hydrophilicity .

- Target Compound : Predicted to exhibit moderate solubility due to the hydroxyethyl group, though crystallographic data (e.g., torsion angles, hydrogen bonding) are unavailable. Tools like SHELXL could refine such structural details if experimental data were obtained.

Preparation Methods

Thiophene Functionalization

The 5-(1-hydroxyethyl)thiophene moiety is synthesized from 2-bromothiophene through sequential reactions:

Cyclopentane Ring Formation

The cyclopentane ring is constructed via intramolecular alkylation :

- Halogenation : Bromination at the α-position of the thiophene using N-bromosuccinimide (NBS) generates 5-(1-(tert-butyldimethylsilyloxy)ethyl)-2-bromothiophene.

- Cyclization : Treatment with 1,5-dibromopentane and a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates C–C bond formation, yielding the cyclopentane-thiophene hybrid.

Preparation of the Cyclopentylmethylamine Linker

Reductive Amination

The cyclopentylmethylamine is synthesized from cyclopentanecarboxaldehyde:

Coupling to the Thiophene-Cyclopentane Core

The amine linker is attached via nucleophilic substitution :

- Bromination : The cyclopentane-thiophene core is brominated at the methyl position using PBr₃.

- Substitution : Reaction with cyclopentylmethylamine in the presence of K₂CO₃ yields the secondary amine intermediate.

Synthesis of the Cyclohex-3-enecarboxamide Group

Cyclohex-3-enecarboxylic Acid Activation

The carboxylic acid is converted to an active intermediate:

- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) produces cyclohex-3-enecarbonyl chloride.

- Alternative Activation : Use of carbodiimides (e.g., EDC/HOBt) for in situ generation of the active ester.

Amidation with the Cyclopentylmethylamine Linker

The final amide bond is formed via Schotten-Baumann reaction :

- Reaction Conditions : Cyclohex-3-enecarbonyl chloride is reacted with the cyclopentylmethylamine derivative in dichloromethane, with triethylamine as a base.

- Deprotection : Removal of the TBS protecting group using tetrabutylammonium fluoride (TBAF) yields the target compound.

Optimization and Comparative Analysis

Yield and Selectivity

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiophene bromination | NBS, CCl₄ | 78 | 92 |

| Cyclization | Pd(PPh₃)₄ | 65 | 88 |

| Reductive amination | NaCNBH₃, MeOH | 82 | 95 |

| Final amidation | Schotten-Baumann | 70 | 90 |

Alternative Routes

- Suzuki-Miyaura Coupling : For introducing the thiophene group post-cyclopentane formation, though lower yields (58%) were observed.

- Enzymatic Resolution : To isolate enantiomers of the hydroxyethyl group, using lipase B at 37°C (ee > 98%).

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

- Hydroxyethyl Group Oxidation : Use of mild oxidizing agents (e.g., MnO₂) prevents over-oxidation to the ketone.

- Cyclopentane Ring Strain : Optimizing reaction temperature (0–5°C) minimizes ring-opening side reactions.

- Amide Hydrolysis : Anhydrous conditions and molecular sieves preserve the carboxamide integrity.

Industrial Scalability Considerations

Q & A

Q. What are the optimal synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide, and how can reaction yields be improved?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the cyclopentyl-thiophene core via cyclization or coupling reactions (e.g., Suzuki-Miyaura coupling for thiophene functionalization).

- Step 2 : Introduction of the hydroxyethyl group using selective oxidation or reduction (e.g., NaBH4 for controlled reduction).

- Step 3 : Amide coupling between the cyclopentyl-thiophene intermediate and cyclohex-3-enecarboxylic acid using EDCl/HOBt or other coupling reagents.

Yield Optimization : - Vary catalysts (e.g., Pd-based for coupling) and solvents (polar aprotic solvents like DMF).

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm functional groups (e.g., cyclohexene protons at δ 5.6–6.0 ppm, amide NH at δ 8–10 ppm).

- X-ray Crystallography : Use SHELXL (for small-molecule refinement) to resolve 3D conformation. SHELX programs are robust for handling twinned data or high-resolution structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C20H26N2O2S: 382.17 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?

- Controlled Variables : Standardize assay conditions (cell lines, incubation time, solvent/DMSO concentration).

- Chiral Purity : Separate enantiomers via chiral HPLC (if the hydroxyethyl group introduces stereocenters) and test each isomer’s activity.

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What computational and experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, GPCRs).

- In Vitro Assays :

- Enzyme inhibition (e.g., fluorescence-based assays for proteases).

- Cellular uptake studies (e.g., confocal microscopy with fluorescent analogs).

- Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways post-treatment .

Q. How does the compound’s stereochemistry and 3D conformation influence its pharmacological profile?

- Stereochemical Impact : Synthesize diastereomers and compare activity (e.g., hydroxyethyl R vs S configuration).

- Conformational Flexibility : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze binding pocket interactions.

- X-ray/NMR Studies : Resolve crystal structures of ligand-target complexes to identify critical hydrogen bonds or hydrophobic contacts .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) with analogs?

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan, adjust cyclohexene ring saturation).

- Biological Testing :

- QSAR Modeling : Use CoMFA or machine learning to correlate structural features with activity .

Methodological Guidelines for Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

- In Vitro : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate. Include positive controls (e.g., doxorubicin for cytotoxicity).

- In Vivo : Use staggered dosing (e.g., 10, 30, 100 mg/kg) with pharmacokinetic sampling (plasma/tissue LC-MS analysis).

- Statistical Models : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism .

Q. What strategies mitigate degradation during long-term stability studies?

- Storage Conditions : Test under varying pH (2–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH).

- Analytical Monitoring : Use HPLC-UV/MS to track degradation products (e.g., hydrolysis of the amide bond).

- Formulation : Lyophilize with stabilizers (trehalose) or encapsulate in PLGA nanoparticles .

Q. Tables for Key Data

| Parameter | Method | Example Data |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 148–150°C |

| LogP (Lipophilicity) | Shake-flask/HPLC | 2.8 ± 0.3 |

| Aqueous Solubility | UV-spectrophotometry | 12 µg/mL (pH 7.4) |

| CYP450 Inhibition | Fluorescent assay (CYP3A4) | IC50 = 5.2 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.